3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Phenyl Ring: The starting material, 4-fluoro-2-methoxyphenylboronic acid, is synthesized through a series of reactions involving fluorination and methoxylation of a phenyl ring.
Isoxazole Ring Formation: The phenylboronic acid is then subjected to a cyclization reaction with appropriate reagents to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets . The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenylboronic acid: Shares the fluorine and methoxy groups but lacks the isoxazole ring.
3-Fluoro-4-methoxyphenylboronic acid: Similar structure but different positioning of the fluorine and methoxy groups.
4-Fluoro-2-methoxybenzeneboronic acid: Another similar compound with slight structural variations.
Uniqueness
3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .
Properties
Molecular Formula |
C12H10FNO4 |
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Molecular Weight |
251.21 g/mol |
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10FNO4/c1-6-10(12(15)16)11(14-18-6)8-4-3-7(13)5-9(8)17-2/h3-5H,1-2H3,(H,15,16) |
InChI Key |
XJCPIZFTIFUYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)F)OC)C(=O)O |
Origin of Product |
United States |
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